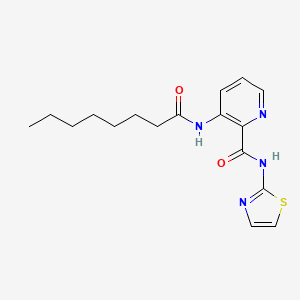![molecular formula C17H15N3O2 B14190656 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is an organic compound with a complex structure that includes a benzoylphenyl group and a hydrazinylidenemethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the reaction of 3-benzoylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-benzoylphenyl)propionitrile: A related compound with a similar benzoylphenyl group.
3-(4-methylphenyl)prop-2-enamide: Another enamide with a different substituent on the phenyl ring.
Uniqueness
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide |
InChI |
InChI=1S/C17H15N3O2/c18-20-12-19-16(21)10-9-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-12H,18H2,(H,19,20,21) |
Clé InChI |
YCRKMKBLKKLMOP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)N/C=N/N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)










